amine](/img/structure/B13201426.png)
[(5-Ethyl-1,3-oxazol-2-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-1,3-oxazol-2-yl)methylamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The molecular formula of (5-Ethyl-1,3-oxazol-2-yl)methylamine is C7H12N2O, and it has a molecular weight of 140.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3-oxazol-2-yl)methylamine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the reaction of 2-methyl-5-phenyloxazole with sulfuric acid and nitric acid under controlled conditions .
Industrial Production Methods
the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as crystallization and distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,3-oxazol-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
(5-Ethyl-1,3-oxazol-2-yl)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3-oxazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(5-Ethyl-1,3-oxazol-2-yl)methylamine can be compared with other similar compounds, such as:
Oxazoline: Another five-membered heterocyclic compound with one nitrogen and one oxygen atom.
Imidazole: A five-membered ring with two nitrogen atoms, known for its biological activities.
The uniqueness of (5-Ethyl-1,3-oxazol-2-yl)methylamine lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(5-ethyl-1,3-oxazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-9-7(10-6)5-8-2/h4,8H,3,5H2,1-2H3 |
InChI Key |
SSUBLEDYGKZPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


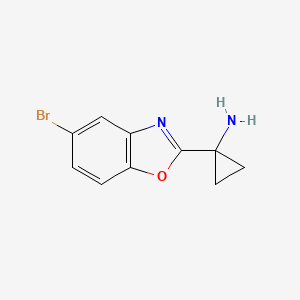
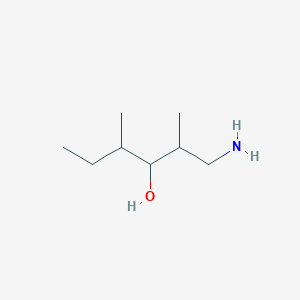
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile](/img/structure/B13201352.png)

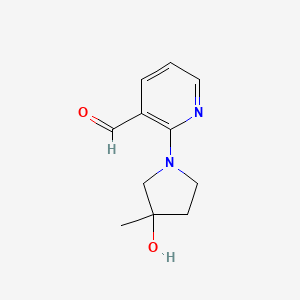
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
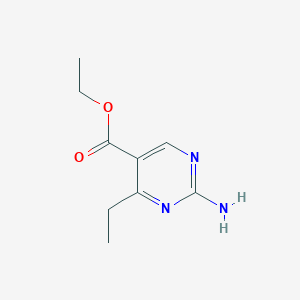
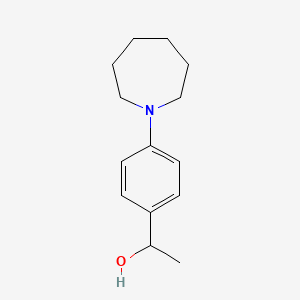
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
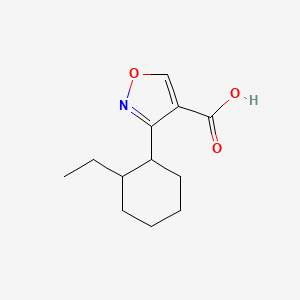
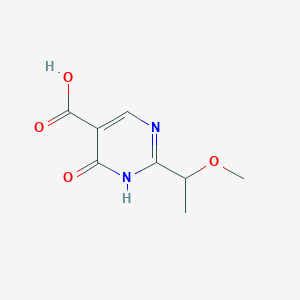
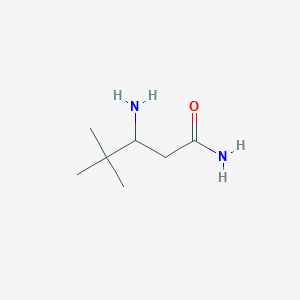
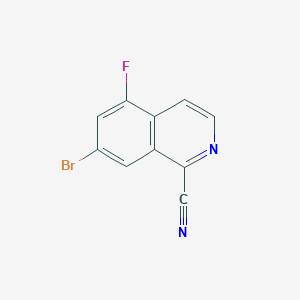
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
